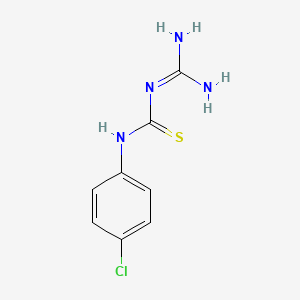
1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea is a chemical compound with the molecular formula C8H9ClN4S. It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-chlorophenyl group and a diaminomethylidene group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea typically involves the reaction of 4-chloroaniline with thiourea under specific conditions. One common method involves the following steps:
Reaction of 4-chloroaniline with thiourea: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours to ensure complete reaction.
Isolation and purification: The reaction mixture is then cooled, and the product is isolated by filtration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biological Studies: The compound is used in studies investigating its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-thiourea
- 1-(4-Chlorophenyl)-3-thiourea
- 1-(4-Chlorophenyl)-3-(methylamino)thiourea
Uniqueness
1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea is unique due to the presence of both the 4-chlorophenyl and diaminomethylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in certain chemical reactions and biological assays .
Properties
CAS No. |
7464-17-7 |
|---|---|
Molecular Formula |
C8H9ClN4S |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(diaminomethylidene)thiourea |
InChI |
InChI=1S/C8H9ClN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14) |
InChI Key |
ZEUJCYADFATLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















